molecular formula C22H18N4O4S B3662917 N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide

Cat. No.: B3662917
M. Wt: 434.5 g/mol
InChI Key: MMNUNQOUAQHASK-UHFFFAOYSA-N
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Description

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide typically involves the reaction of 4-aminonaphthalene-1-carboxamide with 6-methoxypyrimidine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, blocking its activity and thereby exerting its biological effects. The molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxypyrimidinyl and naphthalene moieties contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-30-21-13-20(23-14-24-21)26-31(28,29)17-11-9-16(10-12-17)25-22(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUNQOUAQHASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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